REACTION_CXSMILES
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Br[C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[Cl:11].C([Li])CCC.[B:17](OC)([O:20]C)[O:18]C>C1COCC1>[Cl:11][C:3]1[CH:4]=[CH:5][C:6]([CH:8]([CH3:10])[CH3:9])=[CH:7][C:2]=1[B:17]([OH:20])[OH:18]
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Name
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|
Quantity
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0.37 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC(=C1)C(C)C)Cl
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Name
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|
Quantity
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0.76 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
|
0.53 mL
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Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The solution was stirred at −78° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The solution was stirred at −78° C. for 2.5 h
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Duration
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2.5 h
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Type
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CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous NH4Cl
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (3×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined EtOAc layers were dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
The residue was used without further purification
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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ClC1=C(C=C(C=C1)C(C)C)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |